H-Leu-val-OH

Descripción general

Descripción

Leu-Val is a dipeptide formed L-leucine and L-valine residues. It has a role as a metabolite. It derives from a L-leucine and a L-valine.

Mecanismo De Acción

Target of Action

H-Leu-Val-OH, also known as Leu-Val, is a dipeptide composed of the amino acids leucine (Leu) and valine (Val). It is primarily used in the synthesis of proteins and peptides

Mode of Action

As a dipeptide, this compound is involved in protein synthesis. It can be incorporated into larger peptide chains during translation, a process mediated by ribosomes in cells

Biochemical Pathways

This compound is involved in protein synthesis, a fundamental biochemical pathway in all living organisms. This process involves the translation of genetic information encoded in mRNA into a sequence of amino acids to form a protein

Pharmacokinetics

As a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body where it can be incorporated into proteins .

Result of Action

The primary result of this compound’s action is its incorporation into proteins during protein synthesis. This can have various effects at the molecular and cellular levels, depending on the specific proteins that it is incorporated into .

Análisis Bioquímico

Biochemical Properties

H-Leu-Val-OH participates in protein synthesis and modification as a building block in the process of peptide or protein synthesis . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to play a role in the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway .

Cellular Effects

This compound influences cell function by regulating the metabolism of glucose, lipid, and protein synthesis . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to increase the allostimulatory capacity and IL-12 production of dendritic cells in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as a signaling molecule, particularly in the PI3K/AKT/mTOR signal pathway .

Actividad Biológica

H-Leu-Val-OH, a dipeptide composed of leucine (Leu) and valine (Val), has garnered attention in the field of biochemical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

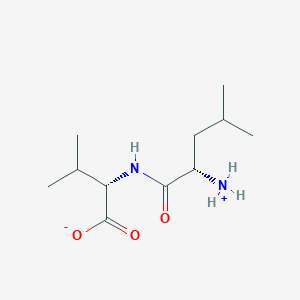

Chemical Structure and Properties

This compound is a synthetic dipeptide characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 273.36 g/mol

- IUPAC Name : (2S)-2-amino-4-methylpentanoic acid (Leu) and (2S)-2-amino-3-methylbutanoic acid (Val)

The specific arrangement of amino acids in this compound influences its solubility, stability, and interaction with biological systems, which are critical for its biological activity.

- Immunomodulation : this compound has been implicated in modulating immune responses. Studies suggest that peptides containing branched-chain amino acids like leucine and valine can enhance the proliferation of lymphocytes and stimulate the production of cytokines, which are essential for immune function.

- Antioxidant Properties : Research indicates that this compound may exhibit antioxidant activity. This property is particularly important in reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

- Neuroprotective Effects : Preliminary studies have suggested that this compound may protect neuronal cells from apoptosis induced by oxidative stress or neurotoxic agents. This neuroprotection is hypothesized to be mediated through modulation of signaling pathways involved in cell survival.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Immunomodulatory Effects

In a controlled study involving murine models, administration of this compound resulted in a significant increase in T-cell proliferation when compared to control groups. The study measured cytokine levels (IL-2 and IFN-gamma) post-treatment, demonstrating a clear immunostimulatory effect attributed to the dipeptide's composition.

Case Study 2: Neuroprotective Mechanism

A recent investigation utilized SH-SY5Y neuroblastoma cells treated with this compound alongside oxidative stressors. Results showed a marked decrease in cell death rates and a reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests that this compound may confer protective effects against oxidative damage.

Research Findings

- Synthesis and Characterization : The synthesis of this compound was achieved through solid-phase peptide synthesis methods, optimizing yield and purity for biological assays. Characterization techniques such as high-performance liquid chromatography (HPLC) confirmed the identity and purity of the compound.

- Pharmacological Implications : The pharmacological profile of this compound indicates potential therapeutic applications in enhancing immune response and providing neuroprotection. Further studies are warranted to explore its efficacy in clinical settings.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have highlighted the potential of H-Leu-Val-OH and its derivatives as antimicrobial agents. Research indicates that peptides, including this compound, exhibit significant activity against various bacterial strains. For instance, a study demonstrated that novel dipeptide carboxamide scaffolds derived from leucine and valine showed potent antimicrobial activity . The mechanism of action is believed to involve disruption of bacterial membranes, leading to cell lysis.

Antimalarial Activity

This compound has also been investigated for its antimalarial properties. A specific derivative of this dipeptide was found to inhibit Plasmodium falciparum, the causative agent of malaria, with efficacy comparable to established antimalarial drugs such as Artemisinin . The compound exhibited an IC50 value indicating its potency against both chloroquine-sensitive and resistant strains of the parasite . The structure-activity relationship (SAR) studies suggest that modifications to the dipeptide structure can enhance its bioactivity.

Solid Phase Peptide Synthesis

This compound plays a crucial role in solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. This dipeptide can be utilized as a building block in the assembly of larger peptide chains. For example, it has been employed in the synthesis of complex peptides where it serves as a C-terminal amino acid or as part of a larger sequence . The efficiency of coupling reactions involving this compound has been documented, showcasing its utility in generating diverse peptide libraries for pharmaceutical research.

Characterization Techniques

The characterization of synthesized peptides containing this compound typically involves techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These methods ensure the purity and structural integrity of the synthesized compounds, which is critical for their subsequent biological testing .

Antimicrobial Efficacy

A notable case study involved the synthesis of a series of leucine-valine-based dipeptides, including this compound, which were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the dipeptide structure significantly enhanced antimicrobial activity, with some derivatives showing MIC values lower than those of conventional antibiotics .

Antimalarial Research

In another study focused on malaria treatment, researchers synthesized various derivatives of this compound and evaluated their efficacy against Plasmodium falciparum. One derivative exhibited a remarkable 61.90% inhibition rate in vivo, demonstrating its potential as a lead compound for further development in antimalarial therapies .

Data Tables

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSUKZSLOATHMH-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929169 | |

| Record name | L-Leucyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13588-95-9 | |

| Record name | L-Leucyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of H-Leu-Val-OH?

A1: this compound has a molecular formula of C11H22N2O3 and a molecular weight of 230.31 g/mol.

Q2: Is there any spectroscopic data available for characterizing this compound?

A2: While the provided papers do not contain specific spectroscopic data for this compound, they frequently utilize techniques like Nuclear Magnetic Resonance (NMR) [, , , , ], circular dichroism (CD) [, , ], and mass spectrometry (MS) [] to characterize peptides containing this dipeptide. These techniques can provide valuable information about the structure, conformation, and interactions of peptides containing Leu-Val.

Q3: What are the known biological activities of peptides containing Leu-Val?

A3: Research suggests that peptides containing Leu-Val can exhibit various biological activities, including:

- Angiotensin I-converting enzyme (ACE) inhibition: Certain peptides derived from sesame protein hydrolysates, such as Leu-Val-Tyr, demonstrate ACE inhibitory activity and antihypertensive effects in spontaneously hypertensive rats (SHRs) [].

- Immunomodulation: The dipeptide Ile-Leu, an isomer of Leu-Val, was found to stimulate immune response in rats following acute exercise [].

- Influence on satiety signals: Leu-Val and its isomers were found to reduce glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) levels in rats, suggesting a potential role in regulating satiety [].

- Anti-cancer potential: Although not specifically shown for Leu-Val, a synthetic peptide containing Leu-Val-Lys-Gly-Phe-Tyr sequence exhibited binding affinity to non-opioid beta-endorphin receptors on T lymphocytes []. This suggests potential immunomodulatory effects and possible applications in cancer immunotherapy.

Q4: What is the role of Leu-Val in peptides exhibiting these activities?

A4: The specific role of Leu-Val can vary depending on the peptide sequence and its overall structure.

- In ACE inhibitory peptides, the presence of hydrophobic amino acids like Leu and Val at specific positions is crucial for binding to the enzyme's active site [, ].

- In beta-hairpin structures, Leu-Val can contribute to the stability and folding of the peptide [, , , ].

Q5: How do structural modifications to peptides containing Leu-Val impact their activity?

A5: The provided research highlights the significance of specific amino acid positions and side chains in determining peptide activity.

- Replacing Leu with Val or vice versa in certain viral envelope proteins drastically affects their pH-dependent membrane fusion activity, demonstrating the critical role of even subtle side-chain changes [].

- Substituting Leu residues with 3-amino-2-hydroxy-5-methylhexanoic acid in renin-inhibiting peptides altered their inhibitory activity and kinetic behavior, highlighting the importance of the Leu side chain for binding to the enzyme [].

Q6: What is known about the stability of this compound and its formulation?

A6: While specific stability data for this compound is not provided, the research emphasizes the importance of formulation for peptide stability and delivery [, ]. Techniques like lyophilization, the use of cryoprotectants and lyoprotectants, and encapsulation in nanoparticles are commonly employed to enhance peptide stability, solubility, and bioavailability [, ].

Q7: Have computational methods been used to study this compound and related peptides?

A7: Yes, computational chemistry plays a significant role in peptide research. Molecular modeling techniques, such as molecular dynamics simulations, were employed to analyze the conformation of azapeptides containing Leu-Val and their interactions with cysteine proteases []. These studies provide valuable insights into the binding modes and structure-activity relationships of these inhibitory peptides.

Q8: What are the potential future directions for research on Leu-Val containing peptides?

A8: Future research could explore:

- Optimizing peptide sequences: By systematically altering the amino acid sequence around Leu-Val, researchers can identify analogs with improved potency, selectivity, and stability for targeted applications [, ].

- Developing targeted delivery systems: Nanoparticle-based drug delivery systems can be tailored to deliver Leu-Val containing peptides to specific tissues or cells, enhancing their therapeutic efficacy and minimizing potential side effects [].

- Investigating synergistic effects: Combining Leu-Val containing peptides with other therapeutic agents could lead to synergistic effects and improved treatment outcomes for various diseases [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.